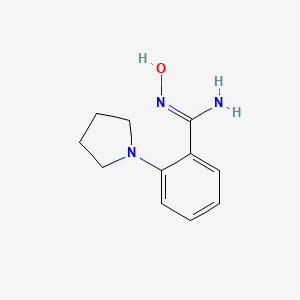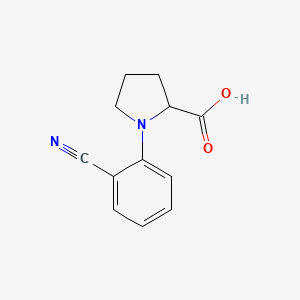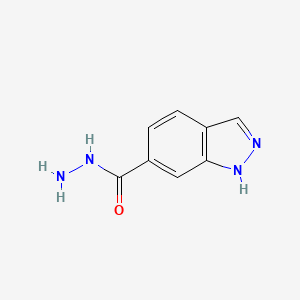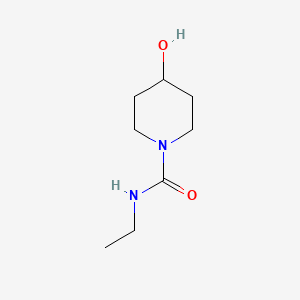
Cyclopropyl-(3-difluoromethoxybenzyl)-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “Cyclopropyl-(3-difluoromethoxybenzyl)-amine” often involves the use of boronic esters . For instance, the protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . This process could potentially be applied to the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a cyclopropyl group (a three-membered carbon ring), a benzyl group (a phenyl ring attached to a CH2 group), and an amine group (NH2). The 3-difluoromethoxy group suggests that a difluoromethoxy group (OCHF2) is attached to the third carbon of the benzyl group .Aplicaciones Científicas De Investigación
Cyclopropyl-(3-difluoromethoxybenzyl)-amine has been used in various scientific research studies, including studies on the structure and function of enzymes, the mechanism of action of drugs, and the effects of drugs on various biochemical pathways. Additionally, this compound has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
Target of Action
It is known that the compound has a benzene ring, which allows for resonance stabilization of benzylic carbocations . This suggests that the compound may interact with targets that have affinity for benzylic structures.
Mode of Action
It is known that the compound contains a difluoromethoxy group, which may influence its interaction with its targets
Biochemical Pathways
The presence of a benzene ring and a difluoromethoxy group suggests that the compound may be involved in pathways related to aromatic compounds and fluorinated compounds .
Pharmacokinetics
The compound’s predicted boiling point and density suggest that it may have certain bioavailability characteristics .
Action Environment
The compound’s predicted boiling point and density suggest that it may be influenced by temperature and pressure .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-(3-difluoromethoxybenzyl)-amine has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it has been shown to have a variety of biochemical and physiological effects. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without degradation. However, this compound also has some limitations for laboratory experiments. In particular, this compound is a relatively toxic compound and should be handled with care. Additionally, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its effects.
Direcciones Futuras
There are a variety of potential future directions for research involving Cyclopropyl-(3-difluoromethoxybenzyl)-amine. For example, further research is needed to fully understand the mechanism of action of this compound, as well as to determine the potential therapeutic applications of this compound. Additionally, further research is needed to determine the effects of this compound on other biochemical pathways and physiological systems. Additionally, further research is needed to determine the long-term effects of this compound on the human body, as well as to determine the potential side effects of this compound. Finally, further research is needed to determine the potential applications of this compound in the development of new drugs and therapies.
Propiedades
IUPAC Name |
N-[[3-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-3-1-2-8(6-10)7-14-9-4-5-9/h1-3,6,9,11,14H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLZLNYXYPRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)


![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)


![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)